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Compound of Interest

Compound Name: GNE-495

Cat. No.: B607687

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mechanism of action
of GNE-495, a potent and selective inhibitor of Mitogen-activated protein kinase kinase kinase
kinase 4 (MAP4K4). This document details the inhibitor's biochemical and cellular activities, its
impact on key signaling pathways, and the experimental methodologies used for its
characterization.

Executive Summary

GNE-495 is a small molecule inhibitor targeting MAP4K4, a serine/threonine kinase implicated
in a multitude of cellular processes, including inflammation, metabolism, and angiogenesis.[1]
Developed through a structure-based design approach, GNE-495 demonstrates high potency
and selectivity for MAP4K4, leading to efficacy in preclinical models of retinal angiogenesis.[1]
Its mechanism of action is centered on the direct inhibition of MAP4K4 kinase activity, which in
turn modulates downstream signaling pathways controlling endothelial cell migration and
vascular network formation. While GNE-495 also shows activity against the closely related
kinases MINK1 and TNIK, its in vivo effects in key angiogenesis models have been attributed
primarily to the inhibition of MAP4K4.[1]

Quantitative Data

The following tables summarize the available quantitative data for GNE-495, providing insights
into its potency, selectivity, and pharmacokinetic profile.
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Table 2.1: Biochemical Potency of GNE-495

Target IC50 (nM) Assay Type

Biochemical Kinase Assay|[2]

[3]

MAP4K4 3.7

Table 2.2: Kinase Selectivity Profile of GNE-495

A comprehensive kinase selectivity panel with IC50 values for GNE-495 against a broad range
of kinases is not publicly available in the reviewed literature. However, it is noted that GNE-495
also inhibits the closely related kinases MINK1 (Misshapen-like kinase 1) and TNIK (TRAF2
and NCK-interacting kinase).[1] The primary publication emphasizes that despite this, the
observed in vivo anti-angiogenic effects were phenotypically consistent with MAP4K4 knockout
models, suggesting a primary reliance on MAP4K4 inhibition.[1]

Table 2.3: In Vivo Pharmacokinetic Parameters of GNE-
495

Detailed pharmacokinetic parameters such as clearance (CL) and half-life (t1/2) are not fully
available in the public domain. The available data from studies in mice are summarized below.

. Route of
Species Parameter Value . )
Administration
Mouse Oral Bioavailability (F)  37-47% Oral (PO)
Neonatal Mouse Dose 25 and 50 mg/kg Intraperitoneal (IP)[3]

Qualitative descriptions from the literature state that GNE-495 exhibits low clearance and
moderate terminal half-lives.[3]

Signaling Pathways and Mechanism of Action

GNE-495 exerts its biological effects by directly inhibiting the kinase activity of MAP4K4. In the
context of angiogenesis, MAP4K4 plays a crucial role in regulating endothelial cell migration, a
fundamental process in the formation of new blood vessels.[4][5] The inhibition of MAP4K4 by
GNE-495 disrupts a key signaling pathway that controls focal adhesion dynamics.
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The primary mechanism involves the phosphorylation of moesin by MAP4K4.[4][5]
Phosphorylated moesin then competes with talin for binding to the cytoplasmic tail of 31-
integrin.[4][5] This competition leads to the inactivation of B1-integrin and a reduction in the
disassembly of focal adhesions, which ultimately slows endothelial cell migration and impairs
angiogenesis.[4]

Beyond this core pathway, MAP4K4 is also known to be an upstream activator of the c-Jun N-
terminal kinase (JNK) signaling pathway.[6] Inhibition of MAP4K4 by GNE-495 has been shown
to attenuate stress-induced JNK signaling.[6]

Signaling Pathway Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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